An In-depth Technical Guide to 4-(Difluoromethyl)benzonitrile
An In-depth Technical Guide to 4-(Difluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Difluoromethyl)benzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its applications in research and development.
Core Properties and Identification
4-(Difluoromethyl)benzonitrile, identified by the CAS Number 55805-10-2 , is a versatile chemical building block.[1] Its structure, featuring a benzonitrile core substituted with a difluoromethyl group, imparts unique electronic and steric properties that are highly valued in the synthesis of complex molecules.[2][3]
Physicochemical Properties
The key physicochemical properties of 4-(Difluoromethyl)benzonitrile are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 55805-10-2 | [4] |
| Molecular Formula | C₈H₅F₂N | [4] |
| Molecular Weight | 153.13 g/mol | [4] |
| Appearance | Off-white powder or faintly yellow oil | [2] |
| Boiling Point | 224.3 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 89.4 ± 25.9 °C | [3] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate |
Spectral Data
Key spectral data for the characterization of 4-(Difluoromethyl)benzonitrile are as follows:
| Spectral Data | Value |
| ¹H NMR | δ 6.75 (t, J = 57 Hz, CHF₂), 7.75 ppm (d, C₆H₄) |
| ¹⁹F NMR | -113.64 ppm (d, CHF₂) |
| IR (neat) | νₘₐₓ 2250 cm⁻¹ (CN) |
Synthesis Protocol
A common method for the synthesis of 4-(Difluoromethyl)benzonitrile involves the fluorination of 4-methylbenzonitrile. The following protocol is based on established procedures.[2]
Experimental Procedure: Synthesis from 4-Methylbenzonitrile
Materials:
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4-Methylbenzonitrile (0.01 mole, 1.17 g)
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Lead dioxide (0.03 mole, 7.2 g)
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Hydrogen fluoride (30 ml)
Protocol:
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Combine 1.17 g of 4-methylbenzonitrile and 7.2 g of lead dioxide in a suitable reaction vessel.
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Carefully add 30 ml of hydrogen fluoride to the mixture.
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Allow the reaction to proceed. The reaction will yield a faintly yellow oil (0.93 g).
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Purify the crude product by short-path distillation to obtain 4-(difluoromethyl)benzonitrile. The expected boiling point is 63°-65°C at 0.7 mm Hg.
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The final yield of the purified product is approximately 0.70 g (45%).[2]
Product Analysis:
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Gas-Liquid Chromatography (GLPC): Analysis of the crude product typically shows a single peak with a retention time of approximately 6 minutes, indicating the formation of the desired product.[2]
Caption: Synthesis workflow from starting materials to the final product.
Applications in Drug Discovery and Development
4-(Difluoromethyl)benzonitrile is a valuable intermediate in the synthesis of novel molecules for the pharmaceutical and agrochemical sectors. The difluoromethyl group (-CHF₂) is a key pharmacophore that can significantly enhance the properties of drug candidates.[2][3]
Key Roles in Drug Design:
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Metabolic Stability: The introduction of the difluoromethyl group can improve the metabolic stability of a drug molecule, leading to a longer half-life in the body.[2][3]
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Lipophilicity: This functional group can modulate the lipophilicity of a compound, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
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Binding Affinity: The unique electronic properties of the difluoromethyl group can influence the binding affinity of a molecule to its biological target.[2][3]
While 4-(Difluoromethyl)benzonitrile is utilized in the development of novel drug candidates that may target specific biological pathways, literature searches did not yield information on direct interactions or modulation of specific signaling pathways by this compound itself.[5] Its primary role is as a structural component in more complex active pharmaceutical ingredients.
Safety and Handling
Appropriate safety precautions should be taken when handling 4-(Difluoromethyl)benzonitrile. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and eye protection. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-(Difluoromethyl)benzonitrile is a crucial intermediate with well-defined properties and established synthetic routes. Its utility in modifying the pharmacokinetic properties of bioactive molecules makes it a compound of significant interest to researchers in drug discovery and development. Further research into its biological activities and potential therapeutic applications is warranted.
